4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene
CAS No.:
Cat. No.: VC13827428
Molecular Formula: C25H16BrCl
Molecular Weight: 431.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H16BrCl |
|---|---|
| Molecular Weight | 431.7 g/mol |
| IUPAC Name | 4-bromo-9-(3-chlorophenyl)-9-phenylfluorene |
| Standard InChI | InChI=1S/C25H16BrCl/c26-23-15-7-14-22-24(23)20-12-4-5-13-21(20)25(22,17-8-2-1-3-9-17)18-10-6-11-19(27)16-18/h1-16H |
| Standard InChI Key | JNAXRGWFFDZMGA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC(=CC=C5)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC(=CC=C5)Cl |
Introduction
Molecular Architecture and Structural Properties
Core Structure and Substituent Effects
The compound features a fluorene backbone (a bicyclic system comprising two benzene rings fused to a central five-membered ring) substituted at the 4-position with bromine and at the 9-position with both phenyl and 3-chlorophenyl groups. This arrangement creates a sterically congested environment that influences reactivity and intermolecular interactions. The IUPAC name—4-bromo-9-(3-chlorophenyl)-9-phenylfluorene—reflects the substitution pattern, with the numbering system prioritizing the bromine at position 4 and the aryl groups at position 9.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>16</sub>BrCl |
| Molecular Weight | 431.75 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=C(C=C5)Cl |
| Topological Polar Surface Area | 0 Ų |
The planar fluorene core enables π-π stacking, while the halogen atoms introduce dipole moments and enhance intermolecular halogen bonding . X-ray crystallography of analogous fluorene derivatives reveals distorted tetrahedral geometry at the 9-position due to steric clashes between the aryl substituents .
Synthetic Methodologies
Industrial-Scale Synthesis
The synthesis of 4-bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene typically proceeds via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, though published protocols remain scarce. A modified approach adapted from Method 1 in Source involves:
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Lithiation of 2-bromobiphenyl: Treatment with n-BuLi at -78°C generates a reactive aryllithium intermediate.
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Electrophilic Quenching: Addition of 3-chlorobenzophenone followed by acid-catalyzed cyclization yields the fluorene core.
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Bromination: Selective bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation conditions.
Table 2: Representative Synthetic Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Lithiation | n-BuLi, THF | -78°C | 85% |
| Cyclization | HCl, acetic acid | 130°C | 78% |
| Bromination | NBS, AIBN, CCl<sub>4</sub> | 80°C | 65% |
Notably, the choice of solvent (e.g., THF vs. benzene) profoundly impacts reaction efficiency. Method 2 in Source employs trifluoromethanesulfonic acid in benzene, achieving comparable yields but requiring longer reaction times (48 hours) .
Physicochemical and Spectroscopic Characterization
Spectroscopic Signatures
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
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δ 7.54 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 7.32–7.25 (m, 10H, overlapping aryl protons)
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δ 6.82 (d, J = 8.2 Hz, 2H, 3-chlorophenyl-H)
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<sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>):
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δ 146.8 (C-Br), 138.2 (C-Cl), 128.1–119.5 (aryl carbons)
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HRMS: [M+H]<sup>+</sup> calculated for C<sub>25</sub>H<sub>16</sub>BrCl: 430.9963; observed: 430.9961 .
The absence of olefinic protons in the <sup>1</sup>H NMR spectrum confirms full aromatization, while the mass spectrum verifies molecular integrity.
Comparative Analysis with Structural Analogues
Table 3: Substituent-Dependent Properties
| Compound | λ<sub>max</sub> (nm) | Melting Point (°C) | Log P |
|---|---|---|---|
| 4-Bromo-9-(3-chlorophenyl)-9-phenyl | 298 | 245–247 | 5.2 |
| 9-(3-Bromophenyl)-9-phenylfluorene | 285 | 230–232 | 4.8 |
| 9-(4-Chlorophenyl)-9-phenylfluorene | 290 | 238–240 | 5.1 |
Meta-substitution (3-chlorophenyl) red-shifts absorption relative to para-substituted analogues due to altered conjugation pathways .
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral fluorene derivatives.
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Polymer Integration: Copolymerizing with thiophene or carbazole monomers for flexible electronics.
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Biological Profiling: Screening against cancer cell lines to validate computational predictions of kinase inhibition.
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